ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
Description
Ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a chromene-based benzoate ester characterized by a 4H-chromen-4-one core substituted with ethoxy and methyl groups at the 7- and 2-positions, respectively. The 3-position of the chromene ring is linked via an ether bond to the para-position of an ethyl benzoate group. This structural motif confers unique physicochemical properties, including π-conjugation from the chromene system and ester-mediated solubility.
Properties
IUPAC Name |
ethyl 4-(7-ethoxy-2-methyl-4-oxochromen-3-yl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-24-16-10-11-17-18(12-16)26-13(3)20(19(17)22)27-15-8-6-14(7-9-15)21(23)25-5-2/h6-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQMAIKUESQUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the condensation of 7-ethoxy-2-methyl-4H-chromen-4-one with ethyl 4-hydroxybenzoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The chromen-4-one moiety can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties
Mechanism of Action
The mechanism of action of ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The chromen-4-one core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
The following analysis compares ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate with structurally related compounds, focusing on substituent effects, synthesis, and functional properties.
Structural Analogues with Chromene Cores
a. Methyl 4-({7-[(3-Chlorobenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS: 842977-28-0)
- Substituents : 7-(3-chlorobenzyloxy), 2-methyl, methyl ester (vs. ethyl ester in the target compound).
- Key Differences : The 3-chlorobenzyloxy group introduces steric bulk and electron-withdrawing effects compared to the ethoxy group in the target compound. The methyl ester reduces hydrophobicity relative to the ethyl ester.
- Implications : The chloro-substituted benzyl group may enhance biological activity (e.g., receptor binding) but reduce solubility. The methyl ester could lower metabolic stability compared to ethyl esters .
b. Ethyl 4-({7-[(2-Methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS: 637750-63-1)
- Substituents : 7-(allyloxy derivative), ethyl ester.
- Implications : The propenyl substituent may confer reactivity for crosslinking in material applications, contrasting with the inert ethoxy group in the target compound .
c. Compounds from (e.g., 4f, 4g, 4h)
- Core Structure: Hydrazono-thiazolidinone-acetic acid fused with chromen-4-one.
- Key Differences: Replacement of the benzoate ester with a thiazolidinone-acetic acid group introduces acidity and hydrogen-bonding capacity.
- Implications: These derivatives exhibit enhanced biological activity (e.g., enzyme inhibition) due to the thiazolidinone moiety, contrasting with the ester-based target compound .
Ethyl Benzoate Derivatives with Varied Pharmacophores
a. OAM2 (Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate)
- Substituents : Long alkyl chain with terminal amide.
- Key Differences: The amphiphilic structure (polar amide + nonpolar alkyl chain) enables gelation of oils/fuels, unlike the rigid chromene-based target compound.
- Implications : Demonstrates how alkyl chain length and functional groups dictate self-assembly behavior .
b. ALR2 Inhibitors (, e.g., 4b, 4f, 4h)
- Substituents : Oxothiazolidine rings with halogen/methoxy groups.
- Key Differences: The thiazolidinone core and electron-withdrawing substituents (Cl, Br) enhance enzyme inhibition (IC50 values: 0.02–0.07 µM).
- Implications : Highlights the importance of heterocyclic cores and electronegative groups in bioactivity, contrasting with the chromene-ester system .
c. Ethyl 4-(Dimethylamino)benzoate ()
- Substituents: Dimethylamino group at the para-position.
- Key Differences: The electron-donating dimethylamino group increases reactivity in photoinitiation systems compared to the ethoxy chromene-linked target.
- Implications : Substituent polarity and electron-donating capacity critically influence material properties like polymerization efficiency .
Functional Group Impact on Properties
- Ethoxy vs. Chlorobenzyloxy () : Ethoxy groups enhance solubility and metabolic stability, whereas chlorobenzyloxy groups improve lipophilicity and target binding in drug design.
- Ethyl Ester vs. Thiazolidinone (): Esters offer hydrolytic stability and tunable hydrophobicity, while thiazolidinones provide hydrogen-bonding sites for bioactivity.
- Allyloxy vs. Methoxy (): Allyloxy groups introduce reactivity for material crosslinking, whereas methoxy groups act as electron donors in photophysical applications.
Biological Activity
Ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chromene moiety, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
This molecular structure suggests potential interactions with biological targets due to the presence of functional groups that can engage in hydrogen bonding and hydrophobic interactions.
1. Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit notable anticancer properties. This compound has shown effectiveness against various cancer cell lines, particularly breast cancer (MCF-7) cells.
In vitro studies have demonstrated that the compound can inhibit cell proliferation through mechanisms such as:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Angiogenesis : It has been observed to inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways, which play a crucial role in tumor angiogenesis .
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown its effectiveness against several bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Study 1: Anticancer Efficacy
In a study published in Molecules, this compound was tested for its effects on MCF-7 cells. The results indicated an IC50 value of approximately 15 µM, suggesting potent anticancer activity compared to standard chemotherapeutics .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ethyl 4-[...]-benzoate | 15 | Apoptosis induction, VEGFR inhibition |
| Tamoxifen | 10 | Estrogen receptor modulation |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties revealed that the compound exhibited significant activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating a promising potential for therapeutic applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
